molecular formula C12H17ClN2O B1274149 4-Phenylpiperidine-4-carboxamide monohydrochloride CAS No. 59083-35-1

4-Phenylpiperidine-4-carboxamide monohydrochloride

Cat. No. B1274149
Key on ui cas rn: 59083-35-1
M. Wt: 240.73 g/mol
InChI Key: LZWFVOQSFVFPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861417

Procedure details

Combine 1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide (529 g, 1700 mmol), 10% palladium-on-carbon (25 g), and acetic acid (5 L) in an autoclave. Flush the autoclave with nitrogen and then charge with 255 psi of hydrogen. Stir while recharging the autoclave with hydrogen as required to maintain the pressure above 100 psi. When hydrogen consumption ceases, flush the autoclave with nitrogen remove the catalyst by filtration. Evaporate the filtrate invacuo to give a residue. Dissolve the residue in ethyl acetate (5 L), acidify by the addition of 12M aqueous hydrochloric acid solution (150 mL), and heat to reflux for 15 minutes. Cool the mixture to 5° C. to give solid. Collect the solid by filtration, rinse with ethyl acetate, and air dry to give the title compound.
Name
1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide
Quantity
529 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
25 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:14]([NH2:16]=O)=[O:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)(=O)C.[ClH:28]>C(OCC)(=O)C.[Pd]>[ClH:28].[C:18]1([C:11]2([C:14]([NH2:16])=[O:15])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:5.6|

Inputs

Step One
Name
1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide
Quantity
529 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)[NH2]=O)C1=CC=CC=C1
Step Two
Name
Quantity
5 L
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flush the autoclave with nitrogen
ADDITION
Type
ADDITION
Details
charge with 255 psi of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pressure above 100 psi
CUSTOM
Type
CUSTOM
Details
When hydrogen consumption ceases
CUSTOM
Type
CUSTOM
Details
flush the autoclave with nitrogen
CUSTOM
Type
CUSTOM
Details
remove the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate invacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with ethyl acetate, and air
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1(CCNCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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